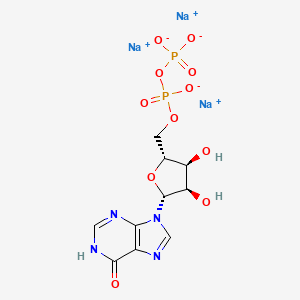

Inosine-5'-diphosphate trisodium salt

Description

Inosine-5'-diphosphate trisodium salt (IDP) is a nucleotide derivative composed of inosine (a purine nucleoside) linked to two phosphate groups and three sodium ions. Its chemical formula is C10H11N4O11P2·3Na, with a molecular weight of 494.13 g/mol (anhydrous) . IDP serves as a critical intermediate in nucleotide metabolism, particularly in pathways involving purine salvage and energy transfer. It is commercially available in trisodium and disodium salt forms, with the trisodium variant (CAS 81012-88-6) being more common in biochemical applications .

Properties

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIQGMJSIPVOOS-MSQVLRTGSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4Na3O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035930 | |

| Record name | Inosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71672-86-1, 81012-88-6 | |

| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5’-diphosphate trisodium salt can be synthesized from inosine monophosphate through a phosphorylation reaction. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a suitable base like triethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the diphosphate ester.

Industrial Production Methods: Industrial production of inosine-5’-diphosphate trisodium salt involves the enzymatic conversion of inosine monophosphate using nucleoside diphosphate kinase. This method is preferred due to its high specificity and yield. The reaction is conducted in a bioreactor under optimized conditions of pH, temperature, and substrate concentration to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form inosine-5’-triphosphate.

Reduction: It can be reduced to inosine monophosphate.

Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in an aqueous medium.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds in the presence of a catalyst.

Major Products:

Oxidation: Inosine-5’-triphosphate.

Reduction: Inosine monophosphate.

Substitution: Various nucleotide analogs depending on the substituent used.

Scientific Research Applications

Biochemical Research

Substrate for Nucleotide Metabolism

IDP is extensively used as a substrate in studies of nucleotide metabolism and signal transduction pathways. It aids researchers in understanding cellular processes such as energy transfer and metabolic regulation. For instance, IDP can be utilized to investigate the mechanisms of action of various enzymes involved in nucleotide synthesis and degradation .

Signal Transduction Studies

The compound is also crucial in exploring signaling pathways that involve purine nucleotides. By acting as a substrate for kinases and other enzymes, IDP helps elucidate the roles of nucleotides in cellular signaling and regulatory mechanisms .

Pharmaceutical Development

Therapeutic Formulation

IDP is employed in the formulation and testing of drugs aimed at treating metabolic disorders and cardiovascular diseases. Its role as a bioactive metabolite has been linked to neuroprotective and cardioprotective effects, making it a candidate for therapies targeting conditions like stroke and heart disease .

Clinical Applications

Recent studies have indicated that inosine, the parent compound of IDP, has therapeutic potential in improving motor functions post-neurological injuries. This has implications for developing treatments for conditions such as Parkinson’s disease and Alzheimer’s disease .

Cell Culture Systems

Enhancing Cell Growth

Inosine-5'-diphosphate trisodium salt is vital for enhancing cell growth and viability in culture media. It is particularly useful in biotechnological applications where robust cell proliferation is required, such as in regenerative medicine and tissue engineering .

Regenerative Medicine

The compound's ability to support cellular metabolism makes it an essential component in developing cell-based therapies and regenerative medicine strategies .

Enzyme Activity Assays

Measuring Enzyme Kinetics

IDP is frequently utilized in enzyme activity assays to measure the kinetics of various enzymes. This application provides insights into enzyme inhibition and activation mechanisms, which are crucial for drug discovery and development .

Research on Enzyme Inhibition

By using IDP in assays, researchers can study the effects of different compounds on enzyme activity, helping to identify potential inhibitors that could serve as therapeutic agents .

Gene Therapy Research

Gene Delivery Systems

this compound plays a role in developing gene delivery systems. Its properties facilitate the transport of genetic material into cells, which is essential for effective gene therapy applications .

Advancements in Genetic Engineering

The use of IDP in genetic engineering techniques supports advancements in gene therapy by improving the efficiency of DNA uptake by target cells .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biochemical Research | Substrate for nucleotide metabolism | Understanding cellular processes |

| Pharmaceutical Development | Drug formulation for metabolic disorders | Neuroprotective effects |

| Cell Culture Systems | Enhances cell growth and viability | Supports regenerative medicine |

| Enzyme Activity Assays | Measures enzyme kinetics | Insights into drug discovery |

| Gene Therapy Research | Develops gene delivery systems | Improves efficiency of genetic material transport |

Case Studies

- Neuroprotective Effects in Stroke Models : In studies involving animal models of stroke, inosine demonstrated significant improvements in motor functions when administered post-injury, highlighting its potential therapeutic applications .

- Cardiovascular Disease Treatment : Research has shown that inosine can alleviate symptoms associated with atherosclerosis by modulating inflammatory responses through endothelial nitric oxide synthase (eNOS) activation .

- Gene Therapy Advancements : Recent advancements have utilized IDP to enhance the efficacy of gene delivery vectors, improving the uptake of therapeutic genes into target cells .

Mechanism of Action

The mechanism of action of inosine-5’-diphosphate trisodium salt involves its role as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. This process is essential for maintaining the cellular energy balance and regulating various metabolic pathways. The compound interacts with specific molecular targets, including enzymes and receptors, to modulate their activity and influence cellular functions.

Comparison with Similar Compounds

Inosine-5'-triphosphate Trisodium Salt (ITP)

Adenosine-5'-diphosphate (ADP)

- Structure : Adenine-based nucleotide with two phosphate groups (CAS 20398-34-9).

- Function :

- Comparison: While ADP is adenine-based, IDP uses hypoxanthine (deaminated adenine), altering receptor specificity.

Inosine-5'-monophosphate Disodium Salt (IMP)

- Structure : Single phosphate group (CAS 352195-40-5).

- Function :

- Comparison :

Guanosine-5'-diphosphate (GDP)

IDP in Research

ITP in Biotechnology

ADP in Clinical Settings

Physicochemical Properties and Stability

Commercial Availability and Specifications

| Compound | Purity | Price (50 mg) | Key Suppliers |

|---|---|---|---|

| IDP Trisodium | ≥97% | $160–$1,490 | Wuhan Xinxinjiali Biotech |

| ITP Trisodium | ≥95% | $40–$65 | Santa Cruz Biotechnology |

| ADP Disodium | ≥98% | $50–$200 | Sigma-Aldrich |

Research Findings and Case Studies

Biological Activity

Inosine-5'-diphosphate trisodium salt (IDP) is a nucleotide that plays a critical role in various biological processes, including energy metabolism, cellular signaling, and the modulation of immune responses. This article delves into the biological activities of IDP, supported by research findings, case studies, and data tables.

Overview of this compound

Inosine-5'-diphosphate (IDP) is a nucleotide that serves as an intermediate in the synthesis of adenosine triphosphate (ATP) and other nucleotides. It is involved in various biochemical pathways, including those related to energy metabolism and cell signaling. IDP can be converted to adenosine diphosphate (ADP) and subsequently to ATP, making it essential for cellular energy transfer.

1. Energy Metabolism

IDP is crucial for ATP synthesis. Studies indicate that dietary supplementation with inosine-5'-monophosphate (5'-IMP), a precursor to IDP, enhances mitochondrial respiration and energy metabolism in animal models. For instance, research on finishing pigs showed that diets supplemented with 5'-IMP improved mitochondrial respiratory efficiency, reduced liver lipid peroxidation, and increased muscle creatine levels, suggesting enhanced energy utilization .

2. Cell Signaling

Inosine and its derivatives, including IDP, are involved in cellular signaling pathways. In particular, inosine has been shown to activate the cAMP–PKA signaling pathway in brown adipocytes, promoting thermogenic activity. This activation leads to increased energy expenditure and browning of white adipose tissue, which can counteract obesity .

3. Immunomodulation

IDP exhibits immunomodulatory effects through its influence on T cell proliferation and function. Inosine enhances the efficacy of immunotherapies by supporting effector T cell functions in cancer models . Additionally, it has been shown to alleviate inflammatory responses in various diseases by modulating cytokine release .

Case Studies

Research Findings

Recent studies have underscored the multifaceted roles of IDP in biological systems:

- Mitochondrial Function : Dietary supplementation with 5'-IMP was shown to enhance mitochondrial respiration rates significantly compared to control diets .

- Thermogenic Activation : Inosine treatment in murine models resulted in increased expression of thermogenic genes such as UCP1 and PPARγC1α in brown adipose tissue .

- Inflammation Modulation : Inosine administration has been linked to reduced levels of pro-inflammatory cytokines in various disease models, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What is the biochemical role of Inosine-5'-diphosphate trisodium salt (IDP) in nucleotide metabolism?

IDP serves as a critical intermediate in nucleotide biosynthesis and energy transfer. It acts as a substrate for nucleoside diphosphate kinases (NDPKs), which phosphorylate IDP to inosine triphosphate (ITP) using ATP as a phosphate donor . This reaction supports nucleotide pool balance and RNA/DNA synthesis. IDP’s role is analogous to cytidine diphosphate (CDP) in DNA repair pathways, where CDP is converted to dCTP via ribonucleotide reductase .

Q. How can researchers verify the purity and stability of IDP in experimental setups?

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess nucleotide integrity.

- Stability Considerations : IDP is prone to hydrolysis under acidic or alkaline conditions. Store lyophilized IDP at -20°C in anhydrous form and prepare fresh solutions in neutral buffers (e.g., Tris-HCl, pH 7.4) to minimize degradation .

Q. What are common enzymatic assays utilizing IDP as a substrate?

IDP is used in:

- NDPK Activity Assays : Measure ATP-dependent phosphorylation of IDP to ITP, monitored via coupled enzymatic systems (e.g., pyruvate kinase/lactate dehydrogenase) .

- RNA Polymerase Studies : IDP can substitute for GTP/ATP in transcription assays to study enzyme specificity .

Advanced Research Questions

Q. How to design experiments investigating IDP’s role in nucleotide salvage pathways?

- Isotopic Labeling : Use [³H]- or [¹⁴C]-labeled IDP to track incorporation into RNA or nucleotide pools in cell lysates.

- Knockdown Models : Employ siRNA targeting NDPK or ribonucleotide reductase to observe IDP accumulation and metabolic flux changes .

- Buffer Optimization : Include 2 mM Mg²⁺ and 50 mM KCl to mimic physiological conditions for kinase assays .

Q. How to resolve contradictions in studies reporting IDP’s effects on enzyme kinetics?

Discrepancies often arise from:

- Enzyme Source Variability : Mammalian NDPKs (e.g., human vs. yeast) exhibit differing substrate affinities. Validate assays with recombinant enzymes of known specificity .

- Cofactor Interference : Contaminating ATP/ITP in IDP preparations can skew results. Pre-treat IDP with hexokinase/glucose to hydrolyze ATP .

Q. What advanced techniques characterize IDP’s interactions with metalloenzymes?

- X-ray Crystallography : Resolve IDP-bound structures of NDPKs to identify binding motifs (e.g., Mg²⁺ coordination sites) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for IDP with metal ions (Mn²⁺, Mg²⁺) .

Comparative Analysis and Methodological Insights

Q. Table 1: Key Properties of IDP vs. Related Nucleotides

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.